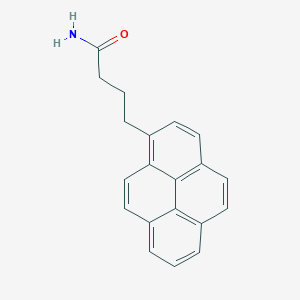

1-ピレンブタンアミド

説明

1-Pyrenebutanamide, also known as 1-Pyrenebutanamide, is a useful research compound. Its molecular formula is C20H17NO and its molecular weight is 287.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Pyrenebutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrenebutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

画像誘導手術のためのナノ粒子製剤

1-ピレンブタンアミドは、画像誘導手術のためのナノ粒子の製剤に使用されます . 具体的には、アミノプロピル-1-ピレンブタンアミド(PBA)の生成に使用され、これはヒアルロン酸(HA)と結合してHA-PBAナノ粒子を形成します . これらのナノ粒子は、手術中のコントラストを強化するために使用され、腫瘍切除の完全性を向上させます .

温度監視のための蛍光プローブ

1-ピレンブタンアミドは、有機溶媒中の温度を正確に測定できる蛍光プローブの生成に使用されてきました . これは、1℃の精度で非侵襲的な測定を可能にします .

薬物送達システム

1-ピレンブタンアミドの疎水性相互作用により、疎水性または両親媒性分子の組み込みが可能になります . この特性により、特に疎水性薬物の送達のために、薬物送達システムの開発に役立ちます .

腫瘍イメージング

1-ピレンブタンアミドによって形成されたナノ粒子は、固形腫瘍のイメージングに使用されます . それらは、手術中のコントラストを改善し、他の方法よりも多くの小さな隠れた病変を特定することが示されています .

胸壁浸潤の同定

晩期乳がんのモデルでは、1-ピレンブタンアミドによって形成されたナノ粒子は、胸壁浸潤を同定し、再発を予測することができました

作用機序

Target of Action

1-Pyrenebutanamide, also known as PBA, is a water-soluble derivative of pyrene . It is primarily used in the formation of fluorescent probes for sensing applications . The primary target of PBA is the cucurbit10uril (Q10), a type of molecular container . PBA is encapsulated into Q10 in an aqueous solution to form a stable 1:1 host-guest inclusion complex .

Mode of Action

The mode of action of PBA involves the formation of a host-guest complex with Q10. This complex is formed through hydrophobic interactions . PBA interactions within the Q10 nanoparticle form hydrophobic domains , which allow for the incorporation of hydrophobic or amphiphilic molecules .

Pharmacokinetics

Its water-solubility suggests that it may have good bioavailability .

Result of Action

The primary result of PBA’s action is the formation of a fluorescent probe when complexed with Q10. This probe has been used for the selective recognition and determination of certain substances, such as dodine, among different pesticides . The addition of these substances to the PBA-Q10 complex results in a dramatic enhancement of fluorescence intensity at certain wavelengths .

Action Environment

The action of PBA is influenced by environmental factors. For instance, the formation of the PBA-Q10 complex and its fluorescence properties are dependent on the aqueous environment . Furthermore, the selectivity of the PBA-Q10

生化学分析

Biochemical Properties

1-Pyrenebutanamide has been shown to interact with various biomolecules. For instance, it has been used to form nanoparticles through hydrophobic interactions with hyaluronic acid . These nanoparticles can incorporate other molecules, such as indocyanine green, a dye used in medical imaging . This suggests that 1-Pyrenebutanamide could potentially interact with other enzymes, proteins, and biomolecules in a similar manner.

Cellular Effects

The cellular effects of 1-Pyrenebutanamide are not fully understood. Its ability to form nanoparticles and enhance contrast in imaging suggests that it could potentially influence cellular processes. For example, it could affect cell signaling pathways by interacting with specific proteins or enzymes

Molecular Mechanism

The molecular mechanism of 1-Pyrenebutanamide is largely based on its ability to form nanoparticles through hydrophobic interactions . This property allows it to incorporate other molecules and potentially influence their activity. For example, it could potentially inhibit or activate enzymes by altering their conformation or availability .

Metabolic Pathways

Given its chemical structure, it could potentially be involved in pathways related to the metabolism of polycyclic aromatic hydrocarbons

Transport and Distribution

The transport and distribution of 1-Pyrenebutanamide within cells and tissues are likely influenced by its ability to form nanoparticles . These nanoparticles could potentially interact with transporters or binding proteins, affecting the localization or accumulation of 1-Pyrenebutanamide.

Subcellular Localization

Given its ability to form nanoparticles, it could potentially be directed to specific compartments or organelles

特性

IUPAC Name |

4-pyren-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYCKJDIWFOVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390810 | |

| Record name | 1-Pyrenebutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71942-36-4 | |

| Record name | 1-Pyrenebutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

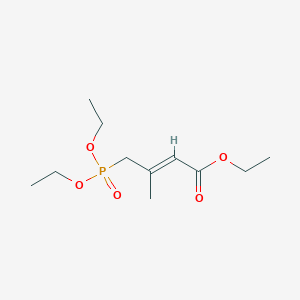

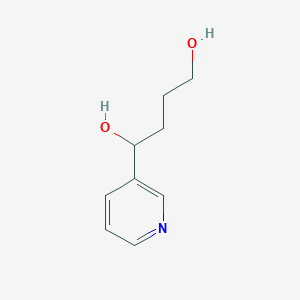

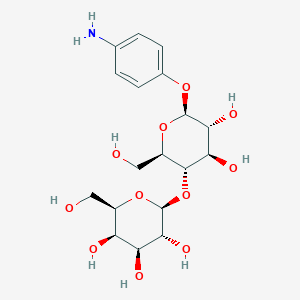

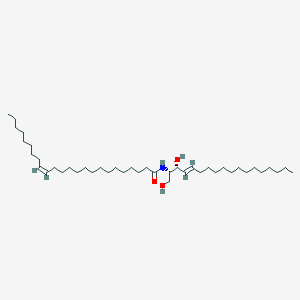

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Pyrenebutanamide contribute to the development of tumor-targeted imaging agents?

A1: 1-Pyrenebutanamide can act as a hydrophobic building block in the self-assembly of nanoparticles designed for tumor imaging. [] In the highlighted study, 1-Pyrenebutanamide, conjugated to hyaluronic acid, facilitated the creation of nanoparticles that encapsulate Indocyanine green (ICG), a near-infrared fluorescent dye. These nanoparticles, termed NanoICG, demonstrated improved delivery of ICG to tumors in a mouse model. [] This suggests that incorporating 1-Pyrenebutanamide into the nanoparticle structure can enhance tumor targeting and imaging capabilities.

Q2: Are there any studies investigating the stability and behavior of 1-Pyrenebutanamide-based nanoparticles in biological environments?

A2: While the provided research [] doesn't delve into the detailed stability analysis of the 1-Pyrenebutanamide-based nanoparticles, it does indicate that these NanoICG particles exhibit quenched fluorescence that can be activated upon disassembly in a mixed solvent system. [] This suggests a degree of environmental responsiveness, which could be further investigated in the context of biological environments like blood serum or within tumor microenvironments. Future research could explore the stability, degradation, and potential release mechanisms of ICG from these nanoparticles in relevant biological settings to optimize their performance as tumor imaging agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。